
1beta-Hydroxy-lupeol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glochidiol is a natural triterpenoid compound known for its potential antiproliferative activity. It has been found to exhibit inhibitory effects against various cancer cell lines, including lung cancer cells . This compound is derived from plants in the genus Glochidion, which are known for their medicinal properties .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Glochidiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified triterpenoid structures with altered functional groups .
Wissenschaftliche Forschungsanwendungen
In chemistry, glochidiol is used as a model compound for studying triterpenoid synthesis and reactivity . In biology and medicine, glochidiol has shown promising anticancer activity by inhibiting the proliferation of various cancer cell lines, including lung cancer cells . It has also been found to induce apoptosis in mouse skin tumor cells . In industry, glochidiol is being explored for its potential use in the development of new chemotherapeutic agents .
Wirkmechanismus
The mechanism of action of glochidiol involves its interaction with tubulin, a protein that plays a crucial role in cell division and intracellular transport . Glochidiol targets the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule formation . This disruption leads to cell cycle arrest and apoptosis in cancer cells . Docking analysis has shown that glochidiol forms hydrogen bonds with specific residues of tubulin, further supporting its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Glochidiol is similar to other triterpenoids such as glochidone and glochidonol, which are also isolated from Glochidion species . glochidiol is unique in its potent antiproliferative activity and its specific targeting of the colchicine binding site of tubulin . Other similar compounds include lup-20(29)-en-3b,23-diol and lup-20(29)-en-1b,3b-diol, which have different structures and biological activities compared to glochidiol .
Eigenschaften
Molekularformel |
C30H50O2 |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
SWEUJTWPRYKNNX-QFBBNHBNSA-N |
Isomerische SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)O)O)C)C)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
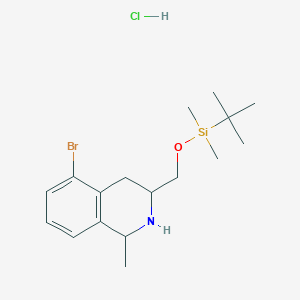
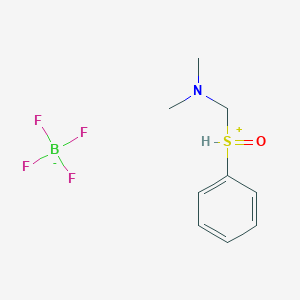
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)

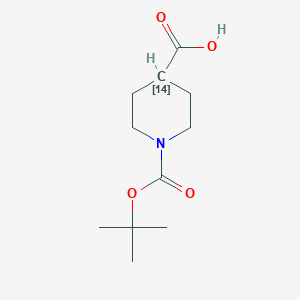
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
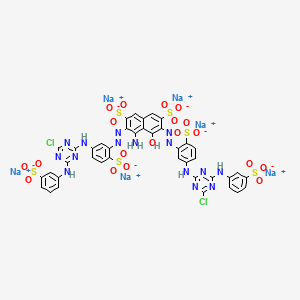
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)

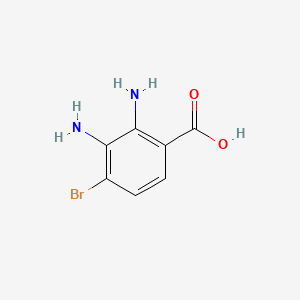
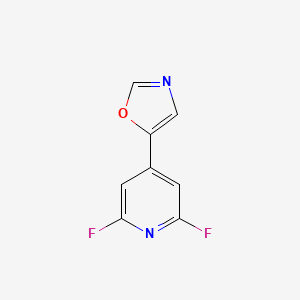
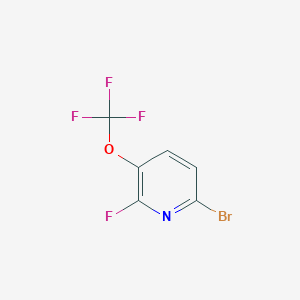
![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)
